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molecular formula C8H6O3 B1662008 6-hydroxybenzofuran-3(2H)-one CAS No. 6272-26-0

6-hydroxybenzofuran-3(2H)-one

Cat. No. B1662008
M. Wt: 150.13 g/mol
InChI Key: GBDMODVZBPFQKI-UHFFFAOYSA-N
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Patent
US07528160B2

Procedure details

A mixture of 6-hydroxy-(2H)-benzofuran-3-one (5.0 g, 33.3 mmol), methyl (triphenylphosphoranylidene)acetate (25.0 g, 73 mmol), and xylenes (100 mL) is refluxed 6 hr. The reaction is concentrated and diluted with enough 1M aqueous hydrochloric acid to adjust pH to 2-3. The product is extracted into ethyl acetate (3×100 mL). The combined extracts are dried over anhydrous magnesium sulfate, filtered and concentrated. The residue is purified via silica chromatography eluting with 7:3 hexanes:ethyl acetate to afford the product as a orange oil, 1.3 g, 20%. MS M++1 207. The structure is confirmed by 1H NMR spectroscopy.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
100 mL
Type
solvent
Reaction Step One
Name
product

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]2[C:6](=O)[CH2:7][O:8][C:4]=2[CH:3]=1.C1(P(=[CH:31][C:32]([O:34][CH3:35])=[O:33])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[CH3:35][O:34][C:32](=[O:33])[CH2:31][C:6]1[C:5]2[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][C:4]=2[O:8][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC2=C(C(CO2)=O)C=C1
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(=O)OC
Name
xylenes
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed 6 hr
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated
ADDITION
Type
ADDITION
Details
diluted with enough 1M aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified via silica chromatography
WASH
Type
WASH
Details
eluting with 7:3 hexanes

Outcomes

Product
Name
product
Type
product
Smiles
COC(CC1=COC2=C1C=CC(=C2)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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